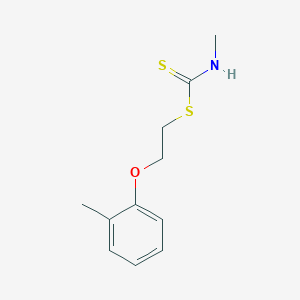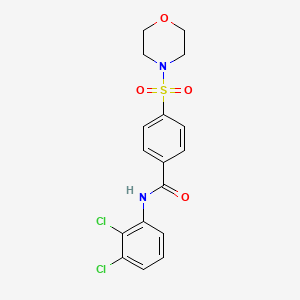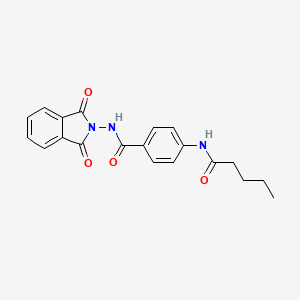
2-(2-methylphenoxy)ethyl methyldithiocarbamate
Übersicht
Beschreibung
2-(2-methylphenoxy)ethyl methyldithiocarbamate, also known as metolachlor, is a pre-emergent herbicide that is widely used in agriculture to control weeds. It was introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity.
Wirkmechanismus
Metolachlor works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the plant. It is absorbed by the roots and is translocated to the growing points of the plant, where it inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. This leads to the accumulation of toxic intermediates, which eventually cause the death of the plant.
Biochemical and Physiological Effects:
Metolachlor has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids, which affects the structure and function of cell membranes. It also affects the activity of enzymes involved in energy metabolism, such as ATP synthase and succinate dehydrogenase. These effects can lead to reduced growth and development of the plant, as well as changes in the composition of the plant tissue.
Vorteile Und Einschränkungen Für Laborexperimente
Metolachlor is a widely used herbicide in agriculture, and its effectiveness has been well established. It is also relatively safe for use in crops, with low toxicity to mammals and birds. In the laboratory, 2-(2-methylphenoxy)ethyl methyldithiocarbamate can be used to study the effects of herbicides on plant growth and development. However, there are limitations to its use in lab experiments, as it can be difficult to control the concentration and distribution of the herbicide in the soil.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding 2-(2-methylphenoxy)ethyl methyldithiocarbamate. One area of interest is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the study of the long-term effects of this compound on soil health and microbial communities. Additionally, the use of this compound in combination with other herbicides or fertilizers could be explored to improve crop yields and reduce the use of chemicals in agriculture.
Conclusion:
In conclusion, this compound is a pre-emergent herbicide that is widely used in agriculture to control weeds. It works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the plant. Metolachlor has been extensively studied for its herbicidal properties and its effects on the environment. While it is effective in controlling weeds and relatively safe for use in crops, there are limitations to its use in lab experiments. Future research could explore the development of new herbicides, the long-term effects of this compound on soil health, and the use of this compound in combination with other chemicals to improve crop yields.
Wissenschaftliche Forschungsanwendungen
Metolachlor has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in agriculture to control weeds in crops such as corn, soybeans, and cotton. Studies have shown that 2-(2-methylphenoxy)ethyl methyldithiocarbamate is effective in controlling a wide range of weeds, including grasses and broadleaf weeds. It is also relatively safe for use in crops, with low toxicity to mammals and birds.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)ethyl N-methylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-9-5-3-4-6-10(9)13-7-8-15-11(14)12-2/h3-6H,7-8H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLVWYJAIWRQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707410.png)
![3,5-bis[(4-nitrobenzyl)thio]-4-isothiazolecarbonitrile](/img/structure/B4707414.png)

![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4707431.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
![1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B4707453.png)
![{3-(3-chlorobenzyl)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4707458.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4707465.png)

![1-[2-(4-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4707474.png)

![4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4707499.png)
